An In-Depth Technical Guide to the Fundamental Properties of 1,2-Pentadiene
An In-Depth Technical Guide to the Fundamental Properties of 1,2-Pentadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Pentadiene, an organic compound with the chemical formula C₅H₈, is a member of the allene (B1206475) class of hydrocarbons, characterized by the presence of cumulative double bonds.[1] This structural feature imparts unique chemical reactivity and physical properties, making it a molecule of significant interest in organic synthesis and material science. This technical guide provides a comprehensive overview of the fundamental properties of 1,2-pentadiene, including its physicochemical characteristics, spectroscopic data, synthesis, and reactivity. Detailed experimental protocols for its synthesis, purification, and analysis are also presented to support researchers in their practical applications.
Physicochemical Properties
1,2-Pentadiene is a colorless and highly flammable liquid with a characteristic odor.[2][3] Its fundamental physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | penta-1,2-diene | [4][5] |
| Other Names | Ethylallene, 1-Methyl-2,3-butadiene | [4][6] |
| CAS Number | 591-95-7 | [4][6] |
| PubChem CID | 11588 | [7] |
| Molecular Formula | C₅H₈ | [8][9] |
| Molecular Weight | 68.12 g/mol | [8][9] |
| Appearance | Colorless to almost colorless clear liquid | [3][8] |
| Density | 0.70 g/cm³ at 20°C | [8] |
| Melting Point | -137.26 °C | [7][8] |
| Boiling Point | 45 °C | [7][8] |
| Solubility | Insoluble in water; Soluble in organic solvents like hexane, toluene, and benzene.[2] | [2] |
| Flash Point | -37 °C | [10] |
| Refractive Index | 1.4170 to 1.4210 | [7][8] |
| Vapor Pressure | ~300 mmHg at 25°C | [11] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1,2-pentadiene. The key spectroscopic features are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of 1,2-pentadiene provide detailed information about its structure.
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¹H NMR: The proton NMR spectrum exhibits distinct signals for the different types of protons in the molecule. The terminal methylene (B1212753) protons (=C=CH₂) typically appear in the region of δ 4.5–5.5 ppm. The proton on the central carbon of the allene group (-CH=C=) resonates around δ 5.0-5.5 ppm. The methylene protons of the ethyl group (-CH₂-CH₃) are observed around δ 2.0 ppm, and the methyl protons (-CH₂-CH₃) appear around δ 1.0 ppm.
-
¹³C NMR: The carbon NMR spectrum is characterized by a signal for the central sp-hybridized carbon of the allene group at a very high field, typically around δ 200 ppm. The terminal sp² hybridized carbons of the allene group appear in the range of δ 70-90 ppm. The carbons of the ethyl group give signals in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of 1,2-pentadiene is distinguished by a characteristic absorption band for the cumulative double bonds.
-
C=C=C Stretching: A strong and sharp absorption band is typically observed in the range of 1950–1975 cm⁻¹, which is characteristic of the asymmetric stretching of the allene functional group.
-
=C-H Stretching: The C-H stretching vibrations of the sp² hybridized carbons appear above 3000 cm⁻¹.
-
-C-H Stretching: The C-H stretching vibrations of the sp³ hybridized carbons of the ethyl group are observed below 3000 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of 1,2-pentadiene shows a molecular ion peak (M⁺) at m/z = 68, corresponding to its molecular weight. The fragmentation pattern provides further structural information.
Synthesis and Purification
1,2-Pentadiene can be synthesized through various methods, with dehydrohalogenation of dihaloalkanes being a common laboratory-scale approach.
Synthesis of 1,2-Pentadiene via Dehydrohalogenation of 1,2-Dihalopentane
Reaction Scheme:
CH₃CH₂CH₂CH(Br)CH₂(Br) + 2 NaNH₂ → CH₃CH₂CH=C=CH₂ + 2 NaBr + 2 NH₃
Experimental Protocol (Adapted):
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is required. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents:
-
Sodium amide (NaNH₂)
-
Liquid ammonia (B1221849) (solvent)
-
Inert solvent (e.g., mineral oil)
-
Procedure:
-
In the reaction flask, suspend sodium amide in liquid ammonia at its boiling point (-33 °C).
-
Slowly add a solution of 1,2-dibromopentane in an inert solvent to the stirred suspension of sodium amide.
-
After the addition is complete, allow the mixture to stir for several hours to ensure the completion of the reaction.
-
Carefully quench the reaction by the slow addition of water or an ammonium (B1175870) chloride solution to neutralize the excess sodium amide.
-
Allow the ammonia to evaporate.
-
The organic layer containing the 1,2-pentadiene is then separated, washed with water, and dried over an anhydrous salt (e.g., MgSO₄).
-
-
Note: This is an adapted procedure and requires optimization for the specific synthesis of 1,2-pentadiene. The use of a very strong base like sodium amide can also promote the isomerization of the allene to the more stable alkyne (1-pentyne or 2-pentyne).[1]
Purification by Fractional Distillation
Due to its low boiling point and the potential presence of isomeric impurities, fractional distillation is the preferred method for purifying 1,2-pentadiene.[13]
Experimental Protocol:
-
Apparatus: A fractional distillation apparatus consisting of a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.
-
Procedure:
-
Place the crude 1,2-pentadiene in the distillation flask with a few boiling chips.
-
Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.
-
Gently heat the distillation flask.
-
Carefully monitor the temperature at the top of the fractionating column.
-
Collect the fraction that distills over at the boiling point of 1,2-pentadiene (45 °C).
-
It is crucial to control the heating rate to ensure good separation from any lower or higher boiling impurities.
-
Analytical Methods
Accurate analysis of 1,2-pentadiene is essential for quality control and research purposes. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of this volatile compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as one with a dimethylpolysiloxane stationary phase (e.g., HP-5ms), is suitable for separating C5 hydrocarbons.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: A small volume of the sample, either neat or diluted in a volatile solvent, is injected into the GC inlet. A split injection is typically used to prevent column overloading.
-
Oven Temperature Program: An initial oven temperature of around 40-50°C is held for a few minutes, followed by a temperature ramp (e.g., 5-10°C/min) to a final temperature of around 150-200°C. This program allows for the separation of volatile components.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. The mass range is typically scanned from m/z 35 to 200.
-
Data Analysis: The retention time of the peak corresponding to 1,2-pentadiene is used for identification by comparison with a standard. The mass spectrum of the peak is compared with a library spectrum for confirmation.
Reactivity and Reaction Mechanisms
The cumulated double bonds in 1,2-pentadiene are the source of its high reactivity. It undergoes a variety of reactions, including isomerization, thermal decomposition, electrophilic addition, and polymerization.
Isomerization to Alkynes
Allenes can isomerize to more stable alkynes in the presence of a base. This reaction proceeds through a series of proton abstraction and reprotonation steps.
Logical Relationship of Isomerization:
Caption: Base-catalyzed isomerization of 1,2-pentadiene.
Thermal Decomposition
At high temperatures, 1,2-pentadiene undergoes decomposition through various pathways, including isomerization and fragmentation.
Thermal Decomposition Pathways:
Caption: Major thermal decomposition pathways of 1,2-pentadiene.
Electrophilic Addition
1,2-Pentadiene reacts with electrophiles, such as hydrogen halides (HBr), across one of its double bonds. The reaction proceeds through a carbocation intermediate, which can be attacked by the nucleophile at different positions.
Workflow for Electrophilic Addition of HBr:
References
- 1. Analysis of Long-Chain Petroleum Hydrocarbons by Non-Traditional Mass Spectrometry Methods | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. 1,2-PENTADIENE(591-95-7) IR Spectrum [m.chemicalbook.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. eng.uc.edu [eng.uc.edu]
- 5. rsc.org [rsc.org]
- 6. Solved bromine gives 1,2-dibromopentane. Treating this | Chegg.com [chegg.com]
- 7. normsplash.com [normsplash.com]
- 8. researchgate.net [researchgate.net]
- 9. 1,2-PENTADIENE(591-95-7) 1H NMR [m.chemicalbook.com]
- 10. byjus.com [byjus.com]
- 11. rsc.org [rsc.org]
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